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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the long-term safety and efficacy data for

Crinecerfont hydrochloride, a first-in-class corticotropin-releasing factor type 1 (CRF1)

receptor antagonist for the treatment of congenital adrenal hyperplasia (CAH). It compares the

performance of Crinecerfont as an adjunct to glucocorticoid therapy with the standard of care,

which typically involves supraphysiologic doses of glucocorticoids. This document summarizes

quantitative data from pivotal clinical trials, details experimental protocols, and visualizes key

pathways and workflows.

Introduction to Congenital Adrenal Hyperplasia and
Current Treatment Limitations
Congenital adrenal hyperplasia is a group of autosomal recessive disorders characterized by

enzyme deficiencies in the adrenal glands, most commonly 21-hydroxylase deficiency. This

leads to impaired cortisol production and, consequently, excessive androgen synthesis due to

the lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis.

The current standard of care for CAH is lifelong glucocorticoid replacement therapy (e.g.,

hydrocortisone, prednisone, dexamethasone) to correct the cortisol deficiency.[1][2] However,

to suppress the excess production of androgens, supraphysiologic doses of glucocorticoids are
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often required.[3] This long-term exposure to high-dose steroids is associated with a significant

burden of adverse effects, including:

Metabolic complications (obesity, insulin resistance, type 2 diabetes)[4]

Cardiovascular disease[4]

Reduced bone mineral density and osteoporosis[5]

Impaired growth in children[5]

Negative impacts on quality of life[4]

Crinecerfont hydrochloride offers a novel, steroid-sparing therapeutic approach by directly

targeting the HPA axis to reduce androgen production.

Mechanism of Action of Crinecerfont
Crinecerfont is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1)

receptor. By blocking the action of corticotropin-releasing hormone (CRH) at the pituitary gland,

Crinecerfont reduces the secretion of adrenocorticotropic hormone (ACTH). This, in turn,

decreases the stimulation of the adrenal glands to produce androgens, without directly

interfering with the glucocorticoid or mineralocorticoid replacement therapy necessary for

adrenal insufficiency.[6]

Signaling Pathway of the Hypothalamic-Pituitary-
Adrenal (HPA) Axis in CAH and the Action of
Crinecerfont
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Caption: HPA axis in CAH and Crinecerfont's mechanism of action.

Long-Term Safety and Efficacy Data: The
CAHtalyst™ Clinical Trials
The long-term safety and efficacy of Crinecerfont have been evaluated in the CAHtalyst™

Phase 3 clinical trial program, which includes studies in both adult and pediatric populations

with classic CAH due to 21-hydroxylase deficiency.[7][8]

CAHtalyst™ Adult Study
Experimental Protocol:

The CAHtalyst™ Adult study was a Phase 3, randomized, double-blind, placebo-controlled trial

with an open-label extension period.[9][10]

Participants: 182 adults (ages 18-58) with classic CAH on stable, supraphysiologic

glucocorticoid doses.[11][12]
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Design:

24-week double-blind period: Patients were randomized (2:1) to receive either

Crinecerfont (100 mg twice daily) or placebo, in addition to their existing glucocorticoid

regimen.[11] For the first 4 weeks, glucocorticoid doses were stable. From weeks 4 to 24,

doses were adjusted downwards to the lowest dose that maintained androstenedione

control.[11]

Open-label extension: All participants received Crinecerfont.[10]

Primary Endpoint: Percent change in daily glucocorticoid dose from baseline to week 24

while maintaining androstenedione control.[11]

Key Secondary Endpoints: Change in androstenedione levels from baseline to week 4, and

the proportion of patients achieving a physiologic glucocorticoid dose at week 24.[13]

Efficacy Data:

Efficacy Endpoint
(Adults)

Crinecerfont
(n=122)

Placebo (n=60) p-value

Mean % change in

glucocorticoid dose

from baseline to Week

24

-27.3%[11] -10.3%[11] <0.0001[13]

Patients achieving a

physiologic

glucocorticoid dose at

Week 24

63%[11] 18%[11] <0.0001[13]

Mean change in

androstenedione from

baseline to Week 4

(ng/dL)

-299[11] +45.5[11] <0.001[11]

Safety Data:
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Crinecerfont was generally well-tolerated. The most common adverse events reported in the

double-blind period are summarized below.

Adverse Event (Adults) Crinecerfont Placebo

Fatigue 25% 15%

Headache 16% 15%

Dizziness 8% 3%

Arthralgia 7% 0%

Back Pain 6% 3%

Decreased Appetite 4% 2%

Myalgia 4% 3%

Data from Medscape, 2025[4]

CAHtalyst™ Pediatric Study
Experimental Protocol:

The CAHtalyst™ Pediatric study was a Phase 3, randomized, double-blind, placebo-controlled

trial with an open-label extension.[14]

Participants: 103 pediatric patients (ages 4-17) with classic CAH.[8]

Design:

28-week double-blind period: Patients were randomized (2:1) to receive either

Crinecerfont or placebo.[4] Glucocorticoid doses were kept stable for the first 4 weeks and

then adjusted downwards.[15]

Open-label extension: All participants received Crinecerfont.[14]

Primary Endpoint: Change in androstenedione levels from baseline to week 4.[15]
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Key Secondary Endpoint: Percent change in daily glucocorticoid dose from baseline to week

28 while maintaining androstenedione control.[15]

Efficacy Data:

Efficacy Endpoint
(Pediatrics)

Crinecerfont (n=69) Placebo (n=34) p-value

Mean % change in

glucocorticoid dose

from baseline to Week

28

-18.0%[15] +5.6%[15] <0.001[16]

Mean change in

androstenedione from

baseline to Week 4

(ng/dL)

-197[17] +71[17] <0.001

Patients achieving a

physiologic

glucocorticoid dose at

Week 28

30% 0% N/A

Safety Data:

Crinecerfont was also generally well-tolerated in the pediatric population.

Adverse Event (Pediatrics) Crinecerfont Placebo

Headache 25% 6%

Abdominal Pain 13% 0%

Fatigue 7% 0%

Nasal Congestion 7% 3%

Epistaxis (Nosebleed) 4% 0%

Data from Medscape, 2025[4]
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CAHtalyst™ Clinical Trial Workflow
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Caption: Workflow of the CAHtalyst™ Phase 3 Clinical Trials.

Comparison with Standard of Care and Alternative
Treatments
Crinecerfont is the first approved therapy for CAH that is not a glucocorticoid.[13] The primary

advantage of Crinecerfont is its ability to reduce the required dose of glucocorticoids, thereby

potentially mitigating the long-term adverse effects associated with supraphysiologic steroid

use.

Standard of Care: Glucocorticoid Monotherapy

Efficacy: Can control both cortisol deficiency and, at higher doses, androgen excess.

Safety: Long-term use of supraphysiologic doses is associated with significant morbidity, as

detailed previously.[4]

Alternative and Emerging Therapies

Other therapeutic strategies for CAH are in various stages of investigation and use, but none

have been as extensively studied in Phase 3 trials as Crinecerfont. These include:

Modified-Release Hydrocortisone: Formulations designed to better mimic the natural diurnal

cortisol rhythm.[1]

GnRH Analogs, Anti-androgens, and Aromatase Inhibitors: Used off-label to manage

symptoms of androgen excess, particularly in children.[1]

Bilateral Adrenalectomy: A surgical option for severe cases, which necessitates lifelong

steroid replacement.

Gene Therapy: In early stages of clinical development.[18]

The CAHtalyst trials have demonstrated that the addition of Crinecerfont to a glucocorticoid

regimen allows for a significant reduction in the steroid dose while maintaining or improving

androgen control, a key differentiator from the current standard of care.
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Conclusion
Long-term data from the CAHtalyst™ Phase 3 trials support the efficacy and safety of

Crinecerfont hydrochloride as an adjunctive therapy for classic congenital adrenal

hyperplasia in both adult and pediatric patients. By enabling a significant reduction in the daily

glucocorticoid dose while maintaining control of adrenal androgens, Crinecerfont represents a

paradigm shift in the management of CAH. This novel therapeutic approach has the potential to

reduce the long-term burden of complications associated with supraphysiologic glucocorticoid

therapy, a significant unmet need for individuals living with this chronic condition. Further long-

term data from the open-label extension studies will continue to be crucial in fully characterizing

the durable benefits and safety profile of Crinecerfont.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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